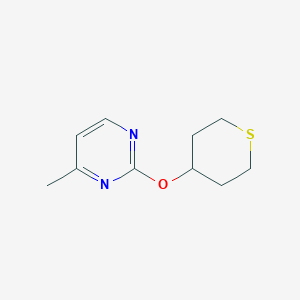

4-Methyl-2-(thian-4-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-2-(thian-4-yloxy)pyrimidine” is a derivative of pyrimidine, an aromatic heterocyclic compound . Pyrimidines are known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidines with various compounds. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Other methods for the synthesis of pyrimidines involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . These techniques can provide detailed information about the molecular and electronic behavior of these compounds.Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . They can also undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones .Aplicaciones Científicas De Investigación

- Pyrimidines, including our compound, have been explored as potential antimicrobial agents. They exhibit activity against bacteria, fungi, and viruses. Researchers have synthesized derivatives of 4-Methyl-2-(thian-4-yloxy)pyrimidine to evaluate their efficacy against various pathogens .

Anti-Infectives

Mecanismo De Acción

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and function. For example, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their specific structure and function. For example, some pyrimidine derivatives are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and may damage the unborn child .

Direcciones Futuras

The future directions in the research of pyrimidine derivatives are promising. They are being explored for their potential as neuroprotective and anti-neuroinflammatory agents . Furthermore, they are being studied for their potential in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease, Huntington’s disease, Parkinson’s disease, Amyotrophic lateral sclerosis, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

4-methyl-2-(thian-4-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8-2-5-11-10(12-8)13-9-3-6-14-7-4-9/h2,5,9H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPLLLFFMUKGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2465522.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

![8-isopentyl-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2465528.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)

amine](/img/structure/B2465540.png)